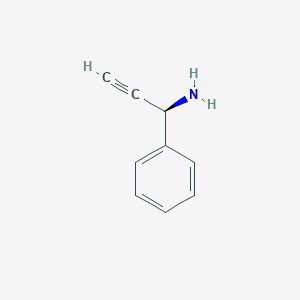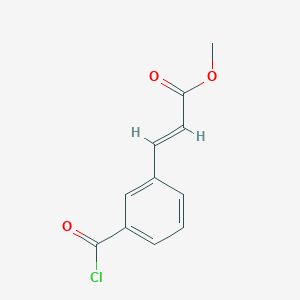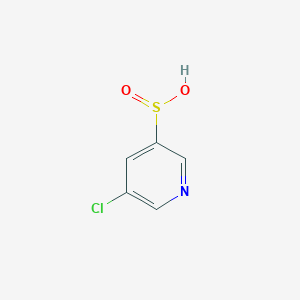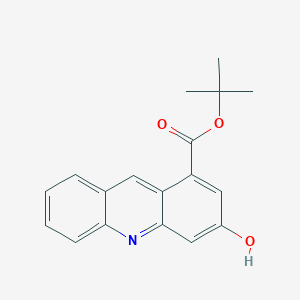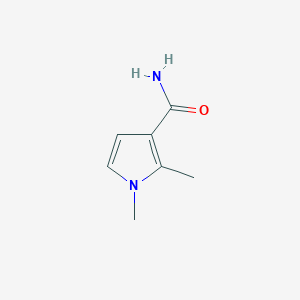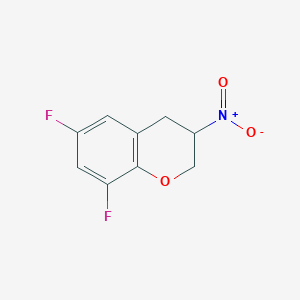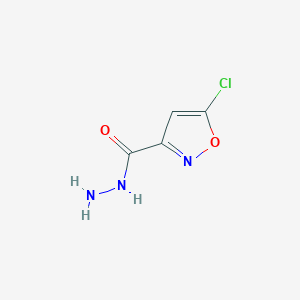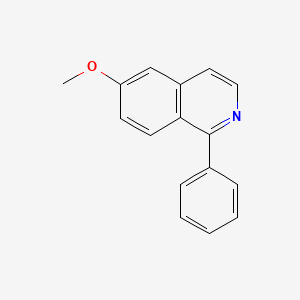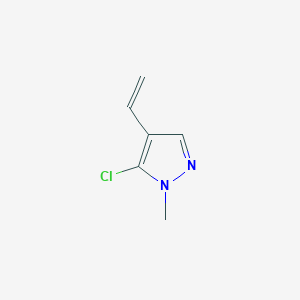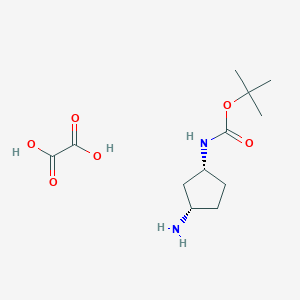
5,8-Dichloroquinoxaline-2,3(1H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dichloroquinoxaline-2,3(1H,4H)-dione is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of chlorine atoms at positions 5 and 8 of the quinoxaline ring may influence the compound’s reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloroquinoxaline-2,3(1H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5,8-dichloro-1,2-diaminobenzene with oxalic acid or its derivatives. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.
化学反应分析
Types of Reactions
5,8-Dichloroquinoxaline-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted quinoxalines, while oxidation or reduction could lead to different oxidation states or reduced forms of the compound.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 5,8-Dichloroquinoxaline-2,3(1H,4H)-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of chlorine atoms could influence its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound without chlorine substitutions.
5,8-Dimethylquinoxaline-2,3(1H,4H)-dione: A similar compound with methyl groups instead of chlorine atoms.
5,8-Dibromoquinoxaline-2,3(1H,4H)-dione: A similar compound with bromine atoms instead of chlorine.
Uniqueness
5,8-Dichloroquinoxaline-2,3(1H,4H)-dione is unique due to the presence of chlorine atoms, which can influence its chemical reactivity and biological properties. The chlorine atoms may enhance its stability, alter its electronic properties, and affect its interactions with biological targets.
属性
分子式 |
C8H4Cl2N2O2 |
|---|---|
分子量 |
231.03 g/mol |
IUPAC 名称 |
5,8-dichloro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-3-1-2-4(10)6-5(3)11-7(13)8(14)12-6/h1-2H,(H,11,13)(H,12,14) |
InChI 键 |
CPIVIYGIIKPNGL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1Cl)NC(=O)C(=O)N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


